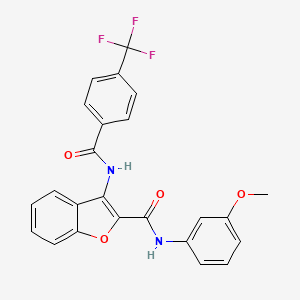

N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

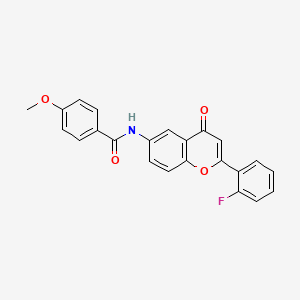

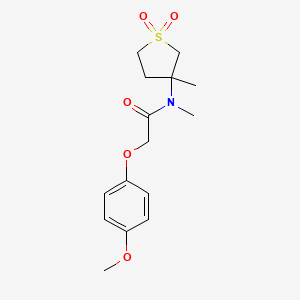

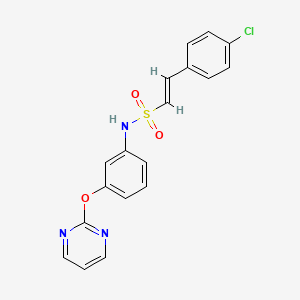

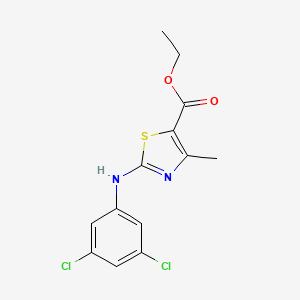

N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as TFB-TBOA, is a chemical compound that has gained significant attention in the field of neuroscience research. It is a potent and selective inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate in the brain.

Aplicaciones Científicas De Investigación

Supramolecular Structures

The study of supramolecular structures has revealed the formation of novel organizational motifs through the self-assembly of aryl rings. A particular compound, related to the chemical family of N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, has demonstrated the capability to self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds, reminiscent of some columnar liquid crystals' modes of organization. This discovery suggests a new avenue for designing materials with specific structural properties (Lightfoot et al., 1999).

Neuroprotective and Antioxidant Activities

A series of novel benzofuran-2-carboxamide derivatives has been synthesized and evaluated for neuroprotective and antioxidant activities. Among these, specific derivatives have shown significant protective effects against NMDA-induced excitotoxic neuronal cell damage, comparable to memantine, a well-known NMDA antagonist. These findings highlight the potential of benzofuran-2-carboxamide derivatives, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, in developing treatments for neurodegenerative diseases (Cho et al., 2015).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds based on benzofuran and benzodifuran frameworks has led to the development of derivatives with potential anti-inflammatory and analgesic properties. These compounds, structurally related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been shown to act as cyclooxygenase-1/2 inhibitors, demonstrating significant analgesic and anti-inflammatory activities in in vivo models. This research underscores the therapeutic potential of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).

Molecular Structural Analysis and Antioxidant Activity

The molecular structure and antioxidant activity of a novel compound, sharing a core structure with N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, were analyzed using X-ray diffraction and DFT calculations. The study revealed insights into the compound's electronic properties and its potential as an antioxidant, providing a basis for further exploration of benzofuran derivatives in pharmaceutical applications (Demir et al., 2015).

Lipoxygenase Inhibitory Activities

Benzofuran hydroxamic acids, related to N-(3-methoxyphenyl)-3-(4-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, have been synthesized and evaluated for their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammatory processes. These compounds have demonstrated potent inhibitory effects on the enzyme, suggesting their potential use in developing anti-inflammatory therapies (Ohemeng et al., 1994).

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F3N2O4/c1-32-17-6-4-5-16(13-17)28-23(31)21-20(18-7-2-3-8-19(18)33-21)29-22(30)14-9-11-15(12-10-14)24(25,26)27/h2-13H,1H3,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEEONCRBEQNWHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d][1,3]dioxol-5-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2994869.png)

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)